N,N-Dimethyl-his-ome
Overview
Description
N,N-Dimethyl-his-ome, also known as N,N-dimethyl-L-histidine methyl ester, is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol . This compound is characterized by the presence of a dimethylamino group attached to the histidine methyl ester, making it a derivative of the amino acid histidine. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-his-ome can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of histidine methyl ester with dimethylamine. The reaction typically occurs under mild conditions, using a suitable solvent such as methanol or ethanol, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow synthesis. This method allows for the rapid and efficient production of the compound by precisely controlling reaction conditions such as temperature, pressure, and reactant concentrations. Continuous flow synthesis is advantageous for large-scale production due to its scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-his-ome undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-Dimethyl-his-ome has a wide range of applications in scientific research:
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-his-ome involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. This compound may also act as a ligand, binding to receptors and modulating their function . The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
N,N-Dimethyl-his-ome can be compared with other similar compounds, such as:
N,N-Dimethyltryptamine (DMT): Both compounds contain a dimethylamino group, but DMT is a well-known psychedelic compound with distinct pharmacological effects.
N,N-Dimethylformamide (DMF): DMF is a common solvent in organic synthesis, whereas this compound is primarily used as a research chemical.
N,N-Dimethylacetamide (DMA): Similar to DMF, DMA is used as a solvent and reagent in organic synthesis.
This compound is unique due to its specific structure and applications in research, particularly in the synthesis of biologically active molecules and its potential therapeutic uses .
Biological Activity
N,N-Dimethyl-his-ome, also known as N,N-Dimethyl-2-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxamide, is a chemical compound with the molecular formula C₉H₁₅N₃O₂. This compound has garnered interest in scientific research due to its potential biological activities and applications in various fields, particularly in pharmacology and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a complex molecular structure characterized by:
- Dimethylamine Group : This group contributes to the compound's basicity and potential interactions with biological systems.
- Hydroxy Group : The presence of a hydroxy group may enhance solubility and reactivity.
- Carboxamide Functional Group : This group is significant for hydrogen bonding and can influence the compound's biological interactions.
The compound's unique structure allows it to participate in various biochemical processes, making it a subject of interest for further research.
Research indicates that this compound may influence several biological pathways:
- Neurotransmitter Release : Preliminary studies suggest that this compound could modulate neurotransmitter release, potentially affecting synaptic transmission and neuronal communication.
- Inflammatory Pathways : There is evidence that this compound may play a role in modulating inflammatory responses, which could be relevant for conditions characterized by chronic inflammation.
Potential Therapeutic Applications
The biological activity of this compound suggests potential therapeutic applications in various domains:
- Pharmacological Research : Its ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for neurological disorders.
- Anti-inflammatory Agents : Given its potential to modulate inflammatory pathways, it may serve as a basis for new anti-inflammatory drugs.
1. Presence in Biological Systems
This compound has been identified as a metabolite in certain bacteria and archaea. Studies have shown that it may play a role in the physiological processes of these organisms, although the specific mechanisms remain unclear.
2. Cone Snail Venom
Research has found that this compound is present in the venom of cone snails. While the exact function in venom remains unknown, this finding highlights the compound's significance in marine biology and its potential use in drug discovery.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other dimethylated amines known for their pharmacological properties. Below is a comparative table highlighting key features:
Compound Name | Molecular Formula | Key Biological Activities |
---|---|---|
This compound | C₉H₁₅N₃O₂ | Neurotransmitter modulation, anti-inflammatory effects |
Dimethylglycine | C₆H₁₅N | Enhances athletic performance, supports immune function |
N,N-Dimethyltryptamine | C₁₂H₁₈N₂ | Psychoactive effects, serotonin receptor agonism |
This comparison illustrates how structural similarities can lead to diverse biological activities among dimethylated compounds.
Summary of Research Findings
The current body of research on this compound indicates promising avenues for further exploration:
- Metabolic Role : Its identification as a metabolite suggests important physiological functions that warrant deeper investigation.
- Pharmacological Potential : The compound's interactions with neurotransmitter systems and inflammatory pathways highlight its potential as a therapeutic agent.
Future Directions
Further studies are needed to elucidate the specific mechanisms through which this compound exerts its biological effects. Investigations into its receptor interactions and enzyme modulation will be crucial for understanding its full pharmacological profile.
Properties
IUPAC Name |
methyl (2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-12(2)8(9(13)14-3)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H,10,11)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIYETQVUKDKFP-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CN=CN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CC1=CN=CN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426532 | |
Record name | N,N-Dimethyl-histidine-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170227-64-2 | |
Record name | N,N-Dimethyl-histidine-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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